molecular formula C15H15ClF2N4O3S B10955401 (3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

(3-chlorophenyl)(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)methanone

Cat. No.: B10955401
M. Wt: 404.8 g/mol
InChI Key: GGFAGYVTJKQWNO-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a difluoromethyl-pyrazolyl group, and a sulfonyl-piperazino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chlorophenyl and difluoromethyl-pyrazolyl groups, followed by their coupling with the sulfonyl-piperazino moiety. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve continuous flow reactors and automated systems to control reaction conditions precisely. The use of robust catalysts and efficient purification techniques, such as chromatography, ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Water radical cations, hydrogen peroxide.

    Reducing agents: Organolithium reagents, transition metal catalysts.

    Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

(3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (3-CHLOROPHENYL)(4-{[1-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (3-BROMOPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (3-CHLOROPHENYL)(4-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClF2N4O3S

Molecular Weight

404.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C15H15ClF2N4O3S/c16-12-3-1-2-11(8-12)14(23)20-4-6-21(7-5-20)26(24,25)13-9-19-22(10-13)15(17)18/h1-3,8-10,15H,4-7H2

InChI Key

GGFAGYVTJKQWNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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